![molecular formula C14H12FN5O3 B2488750 2-(3-(4-氟苯基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)乙酸乙酯 CAS No. 863019-58-3](/img/structure/B2488750.png)
2-(3-(4-氟苯基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C14H12FN5O3 and its molecular weight is 317.28. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 2-(3-(4-氟苯基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)乙酸乙酯已被研究作为潜在的抗增殖和抗癌剂。研究人员已经探索了它对各种癌细胞系的影响,包括妇科癌症。 需要进一步研究以阐明其作用机制并优化其疗效 .
- 三唑衍生物,包括含有[1,2,3]三唑并[4,5-d]嘧啶骨架的那些,已显示出抗真菌活性。 氟康唑和伊曲康唑等化合物,与我们的目标化合物具有结构相似性,是临床实践中常用的抗真菌剂 .
- 三唑骨架也显示出作为抗病毒剂的希望。 虽然针对我们化合物的具体研究有限,但相关衍生物已被研究用于其抗HIV活性 .
- [1,2,3]三唑并[4,5-d]嘧啶骨架已被探索作为设计新型LSD1(赖氨酸特异性脱甲基酶1)抑制剂的模板。 这些抑制剂在表观遗传调控中起着至关重要的作用,并在癌症治疗中具有重要意义 .
- 研究人员已开发出三唑化合物的合成方法,包括[1,2,3]三唑并[4,5-d]嘧啶。 值得注意的是,采用逆狄尔斯-阿尔德反应合成了9H-苯并[f]嘧啶并[1,2-d][1,2,3]三唑并[1,5-a][1,4]二氮杂萘酮,一种新型杂环体系 .
- 虽然没有得到广泛研究,但该化合物独特的结构表明它可能在材料化学、农业化学和其他领域具有额外的应用。 需要进一步研究以探索其全部潜力 .
抗增殖和抗癌活性
抗真菌特性
抗病毒潜力
LSD1抑制
合成方法和杂环体系
其他潜在应用
作用机制
Triazolopyrimidines
This compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . Triazolopyrimidines have been studied for their potential as antitubercular agents , and some derivatives have shown in vitro activity against Mycobacterium tuberculosis .
生物活性
Ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrimidine core with a fluorophenyl substituent. The synthesis typically involves multiple steps, including the reaction of ethyl 2-bromoacetate with appropriate triazole derivatives under reflux conditions in solvents like acetic acid or DMF to enhance yields and purities. The molecular formula is C15H14F1N5O2, and its molecular weight is approximately 303.31 g/mol.
Anticancer Properties
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and H157 (lung carcinoma). The IC50 values for related compounds suggest a promising cytotoxicity profile, indicating that ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate may also possess significant anticancer properties.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 | 9.1 |
Compound B | H157 | 12.4 |
Ethyl Triazole | MCF-7 | TBD |
Antibacterial Activity
Compounds derived from the triazolo-pyrimidine class have shown antibacterial properties against various pathogens. Testing against strains such as Staphylococcus aureus and Escherichia coli has revealed significant inhibitory effects. The exact mechanism often involves disruption of bacterial cell wall synthesis or function.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several triazolo-pyrimidine derivatives on MCF-7 cells. Results indicated that modifications in the fluorophenyl group significantly enhanced activity compared to non-fluorinated analogs .
- Antiviral Screening : In a screening for antiviral activity against HIV, several triazole derivatives were tested. Compounds showed varying degrees of efficacy based on structural modifications; those with electron-withdrawing groups exhibited higher activity .
属性
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-2-23-11(21)7-19-8-16-13-12(14(19)22)17-18-20(13)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPTXMYUKRHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。